7,4'-Di-O-methylapigenin 7,4'-Di-O-methylapigenin Apigenin 7,4'-dimethyl ether is a dimethoxyflavone that is the 7,4'-dimethyl ether derivative of apigenin. It has a role as a plant metabolite. It is a dimethoxyflavone and a monohydroxyflavone. It is functionally related to an apigenin.
Apigenin 7,4'-dimethyl ether is a natural product found in Pongamia pinnata var. pinnata, Peperomia leptostachya, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 5128-44-9
VCID: VC21341275
InChI: InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-9,18H,1-2H3
SMILES:
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol

7,4'-Di-O-methylapigenin

CAS No.: 5128-44-9

Cat. No.: VC21341275

Molecular Formula: C17H14O5

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

7,4'-Di-O-methylapigenin - 5128-44-9

CAS No. 5128-44-9
Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
IUPAC Name 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-9,18H,1-2H3
Standard InChI Key LZERJKGWTQYMBB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O

Chemical Identity and Structural Properties

7,4'-Di-O-methylapigenin is a methylated derivative of apigenin, belonging to the flavone class of flavonoids. This compound exists as a white crystalline powder with specific physicochemical properties that contribute to its biological activity.

Chemical Nomenclature and Identification

The compound is known by several names in scientific literature, with its primary identification parameters outlined in the following table:

ParameterInformation
Primary Name7,4'-Di-O-methylapigenin
Common Synonyms4',7-Dimethoxyapigenin, 4',7-Dimethoxy-5-hydroxyflavone, Acacetin 7-O-methyl ether
CAS Registry Number5128-44-9
EINECS225-867-4
Molecular FormulaC₁₇H₁₄O₅
Molecular Weight298.29 g/mol

The compound can also be found in a glycosylated form (7,4'-Di-O-methylapigenin 5-O-xylosylglucoside) with CAS number 221257-06-3 and molecular formula C₂₈H₃₂O₁₄ (molecular weight: 592.54 g/mol) . This glycosylated derivative represents an important natural variant with potentially distinct biological properties.

Physicochemical Properties

7,4'-Di-O-methylapigenin possesses specific physical and chemical characteristics that influence its handling, storage, and biological activities:

PropertyValue
Physical AppearanceWhite crystalline powder
Density1.321±0.06 g/cm³ (Predicted)
Melting Point139-140 °C
Boiling Point515.2±50.0 °C (Predicted)
SolubilitySoluble in methanol, ethanol, chloroform, DMSO and other organic solvents
pKa6.35±0.40 (Predicted)
Recommended StorageUnder inert gas (nitrogen or argon) at 2-8°C

These properties highlight the compound's moderate polarity and thermal stability, which are important considerations for laboratory handling and experimental design .

Natural Sources and Biosynthesis

Natural Occurrence

7,4'-Di-O-methylapigenin is a secondary metabolite found in various plants, including medicinal herbs and fruits. It has been isolated from natural sources such as olive oil, wine, and certain medicinal plants . The compound is biosynthesized through the plant's secondary metabolism pathways, primarily the phenylpropanoid pathway, which produces various flavonoids and other phenolic compounds.

Biosynthetic Pathway

The biosynthesis of 7,4'-Di-O-methylapigenin involves the initial formation of the flavone backbone (apigenin), followed by specific O-methylation at the 7 and 4' positions. This selective methylation is typically catalyzed by O-methyltransferase enzymes that use S-adenosylmethionine (SAM) as the methyl donor. The glycosylated derivative (7,4'-Di-O-methylapigenin 5-O-xylosylglucoside) undergoes additional enzymatic modification with the addition of sugar moieties .

Mechanism of Action

Inhibition of Drug Efflux Pumps

The most well-characterized mechanism of action for 7,4'-Di-O-methylapigenin is its ability to inhibit ABC drug efflux pumps in pathogenic fungi. Studies have shown that the compound causes a higher accumulation of ciprofloxacin in Candida cells compared to the known efflux pump inhibitor reserpine .

This inhibitory activity occurs in a dose-dependent manner with an IC50 value of 51.64 μg/ml. The inhibition of efflux pumps prevents the active expulsion of antifungal drugs from fungal cells, thereby increasing intracellular drug concentrations and enhancing the efficacy of antifungal treatments .

Synergistic Effects with Antifungal Agents

7,4'-Di-O-methylapigenin demonstrates synergistic effects when combined with conventional antifungal agents such as miconazole. By blocking ABC efflux pumps, the compound increases the susceptibility of Candida to antifungal treatments. This synergism could be valuable in addressing fungal infections that have developed resistance to standard treatments .

Laboratory Applications and Preparation

Analytical Reference Material

Desired ConcentrationVolume Needed for Various Weights
1 mg
1 mM3.3523 mL
5 mM0.6705 mL
10 mM0.3352 mL
50 mM0.0670 mL
100 mM0.0335 mL

This table assumes dissolution in an appropriate organic solvent such as DMSO or methanol. Lower concentrations generally provide better solubility for experimental applications .

Current Research and Future Directions

Current State of Research

Current research on 7,4'-Di-O-methylapigenin has primarily focused on its antifungal properties and mechanisms of action as an efflux pump inhibitor. While significant progress has been made in understanding these aspects, other biological activities remain less thoroughly investigated .

The compound's potential as a lead structure for the development of novel antifungal agents represents an important area of ongoing research. Its ability to enhance the efficacy of existing antifungal drugs through synergistic mechanisms is particularly valuable in addressing the growing concern of antimicrobial resistance .

Future Research Opportunities

Several promising directions for future research on 7,4'-Di-O-methylapigenin include:

  • In-depth investigation of its anti-inflammatory mechanisms and potential applications in inflammatory conditions

  • Exploration of its metabolic effects, particularly in relation to diabetes and obesity

  • Comprehensive evaluation of anticancer properties and mechanisms

  • Structure-activity relationship studies to develop more potent derivatives

  • In vivo studies to validate the observed in vitro activities and assess pharmacokinetic properties

  • Development of improved formulations to enhance bioavailability and targeted delivery

Analytical Methods

Advanced analytical techniques are essential for the identification, quantification, and characterization of 7,4'-Di-O-methylapigenin in various matrices. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) represents the gold standard for analysis of this compound, offering high sensitivity, specificity, and accuracy .

Specialized analytical services, such as those offered by research laboratories, provide comprehensive analysis of 7,4'-Di-O-methylapigenin with applications in:

  • Antioxidant research

  • Anti-cancer research

  • Anti-inflammatory studies

  • Drug development pipelines

  • Quality control of natural products and extracts

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